molecular formula C15H24N4O B2390907 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-cyclohexylpropan-1-one CAS No. 1795304-28-7

1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-cyclohexylpropan-1-one

Cat. No.: B2390907
CAS No.: 1795304-28-7
M. Wt: 276.384
InChI Key: ZZXFEUAAXPBULY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-cyclohexylpropan-1-one is a compound that features a triazole ring, a pyrrolidine ring, and a cyclohexyl group. The triazole ring is known for its stability and versatility in various chemical reactions, making this compound of significant interest in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-cyclohexylpropan-1-one typically involves the use of “click” chemistry, a method that allows for the efficient and selective formation of 1,2,3-triazoles. This process often employs copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions . The starting materials usually include an azide and an alkyne, which react in the presence of a copper catalyst to form the triazole ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and catalyst concentration) ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-cyclohexylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the triazole ring or other functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions vary depending on the specific substitution reaction but may involve halogenating agents or other electrophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction could produce partially or fully reduced triazole derivatives .

Scientific Research Applications

1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-cyclohexylpropan-1-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-cyclohexylpropan-1-one is unique due to its combination of a triazole ring, pyrrolidine ring, and cyclohexyl group, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions with a wide range of molecular targets .

Properties

IUPAC Name

3-cyclohexyl-1-[3-(triazol-1-yl)pyrrolidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O/c20-15(7-6-13-4-2-1-3-5-13)18-10-8-14(12-18)19-11-9-16-17-19/h9,11,13-14H,1-8,10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZXFEUAAXPBULY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC(=O)N2CCC(C2)N3C=CN=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.